molecular formula C12H14N4O5S B3015403 (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate CAS No. 1775504-44-3

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate

Cat. No. B3015403
CAS RN: 1775504-44-3
M. Wt: 326.33
InChI Key: LMZXWFGZUJRLHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient method for the synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Structures of these compounds are often studied by single crystal X-ray diffraction methods .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its structure and substituents. For example, the compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione has a melting point of 67–69°C .

Scientific Research Applications

Pharmaceutical Drug Development

The 1,2,4-oxadiazole ring is a recognized pharmacophore, often found in active pharmaceutical ingredients (APIs) with diverse therapeutic applications . For instance, compounds with this moiety have been used in the treatment of Duchenne muscular dystrophy and as medication for hypertension. They are also employed as adjunctive therapy in Parkinson’s disease .

Cancer Therapy

Some derivatives of 1,2,4-oxadiazole have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy. These compounds can be designed to target specific enzymes that are overexpressed in cancer cells, potentially leading to new treatments .

Age-Related Diseases

Researchers have explored the use of 1,2,4-oxadiazole derivatives as agents for treating age-related diseases. This application takes advantage of the biological activities of these compounds to potentially mitigate the effects of aging on the body .

Antimicrobial Agents

The antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new antibiotics. These compounds can be structured to combat a range of microbial infections, addressing the growing concern of antibiotic resistance .

Agricultural Chemicals

In the agricultural sector, 1,2,4-oxadiazole derivatives have been utilized as insecticides. Their effectiveness in controlling pest populations can be attributed to their specific action on insect biology, offering a targeted approach to crop protection .

Material Science

Due to their stability and reactive nature, 1,2,4-oxadiazole compounds have been used in the development of energetic materials, fluorescent dyes, and OLEDs. They serve as core structures in materials that require specific electronic or photonic properties .

Sensory Applications

These derivatives are also employed in the creation of sensors. The oxadiazole ring can interact with various substances, making it useful for detecting specific chemicals or environmental changes .

Organic Synthesis

The low aromaticity and presence of a weak O–N bond in 1,2,4-oxadiazoles allow them to rearrange into other heterocycles. This property is actively exploited in organic synthesis to create a wide range of complex molecules .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and substituents. For example, 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one is classified as Acute Tox. 3 Oral .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .

properties

IUPAC Name

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5S/c1-7-9(5-16(2)22(18,19)15-7)12(17)20-6-10-13-11(14-21-10)8-3-4-8/h5,8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZXWFGZUJRLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=NC(=NO2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate

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